N,N-Dimethylarginine

Nitric Oxide Synthase Enzyme Inhibition Cardiovascular Pharmacology

Why choose ADMA over other methylarginines? ADMA is the only endogenous methylarginine with a defined DDAH metabolism pathway, enabling direct readout of DDAH activity modulation. It exhibits high nNOS selectivity (IC50 0.67 µM; >447-fold over iNOS), making it essential for dissecting neuronal NOS contributions. With >5-fold higher circulating concentration than L-NMMA, ADMA ensures analytically accessible, clinically meaningful measurements. Avoid the 30% ELISA overestimation bias of SDMA—ADMA is the preferred target for LC-MS/MS method validation. For endothelial dysfunction biomarker studies, DDAH activity assays, and precise NOS inhibition studies, ADMA is the definitive compound.

Molecular Formula C8H18N4O2
Molecular Weight 202.25 g/mol
CAS No. 30315-93-6
Cat. No. B196052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylarginine
CAS30315-93-6
Synonymsasymmetric dimethylarginine
dimethyl-L-arginine
guanidino-N,N-dimethylarginine
N(G),N(G)-dimethylarginine
N(G)-dimethylarginine
N(G1),N(G1)-dimethylarginine
N,N-dimethylarginine
Molecular FormulaC8H18N4O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCN(C)C(=NCCCC(C(=O)O)N)N
InChIInChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m0/s1
InChIKeyYDGMGEXADBMOMJ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylarginine (ADMA) CAS 30315-93-6: Basic Identity and Procurement Context


N,N-Dimethylarginine (asymmetric dimethylarginine, ADMA; CAS 30315-93-6) is an endogenous, competitive inhibitor of nitric oxide synthase (NOS) and a well-established biomarker of endothelial dysfunction [1]. It is a naturally occurring amino acid derivative formed via post-translational methylation of protein arginine residues and released upon proteolysis [2]. ADMA circulates in human plasma at low micromolar concentrations and is primarily metabolized by dimethylarginine dimethylaminohydrolase (DDAH), distinguishing it from its structural isomer symmetric dimethylarginine (SDMA), which is largely renally excreted [3].

Why N,N-Dimethylarginine Cannot Be Replaced by Related Methylarginines


N,N-Dimethylarginine (ADMA), symmetric dimethylarginine (SDMA), and N-monomethyl-L-arginine (L-NMMA) are often grouped as 'methylarginines,' yet their biological profiles diverge sharply. ADMA is a potent competitive NOS inhibitor with a defined metabolic pathway via DDAH, whereas SDMA is a weak inhibitor and is eliminated primarily by renal excretion [1]. L-NMMA, while equipotent to ADMA in NOS inhibition, circulates at 5–10-fold lower concentrations, limiting its physiological impact [2]. Substituting one for another in research, diagnostic, or therapeutic contexts introduces confounding variables in inhibition kinetics, clearance, and biomarker interpretation. The evidence below quantifies these differentials to guide informed procurement.

Quantitative Differentiation of N,N-Dimethylarginine (ADMA) from Comparators


NOS Inhibition Potency: ADMA vs. SDMA vs. L-NMMA Across Isoforms

ADMA exhibits isoform-selective NOS inhibition with an IC50 of 0.67 µM for neuronal NOS (nNOS) but >300 µM for inducible NOS (iNOS), highlighting a >447-fold selectivity window [1]. In contrast, its isomer SDMA shows no measurable NOS inhibition under identical conditions, while L-NMMA inhibits all three isoforms with lower selectivity (IC50: nNOS 650 nM, eNOS 700 nM, iNOS 3.9 µM) .

Nitric Oxide Synthase Enzyme Inhibition Cardiovascular Pharmacology

Circulating Concentrations: ADMA vs. L-NMMA in Human Plasma

In healthy human plasma, ADMA is the predominant methylarginine species, with concentrations ranging from 0.4–0.6 µM [1]. L-NMMA circulates at 5–10-fold lower levels (approximately 0.05–0.10 µM), despite near-equipotent NOS inhibitory activity [2]. This concentration disparity positions ADMA as the physiologically relevant endogenous NOS inhibitor and the primary clinical biomarker target.

Clinical Biomarker Endothelial Dysfunction Analytical Chemistry

Metabolic Fate: ADMA vs. SDMA Clearance Pathways

ADMA is predominantly (~80%) metabolized intracellularly by dimethylarginine dimethylaminohydrolase (DDAH) to citrulline and dimethylamine, whereas SDMA is eliminated almost entirely via renal excretion without significant metabolism [1]. This metabolic divergence is critical: ADMA levels are regulated by DDAH activity (susceptible to oxidative stress), while SDMA levels directly reflect glomerular filtration rate.

Drug Metabolism Pharmacokinetics Renal Clearance

Clinical Biomarker Performance: ADMA as Independent Predictor of Cardiovascular Events

In large-scale clinical studies, elevated plasma ADMA independently predicts cardiovascular morbidity and total mortality, even after adjustment for traditional risk factors [1]. SDMA, in contrast, correlates primarily with renal function and lacks independent predictive power for cardiovascular outcomes beyond GFR [2]. This differential prognostic value underscores ADMA's unique role as a mechanistic mediator of endothelial dysfunction.

Cardiovascular Risk Prognostic Biomarker Clinical Validation

Analytical Accuracy: UPLC-MS/MS vs. ELISA for ADMA Quantification

ADMA concentrations measured by ELISA are systematically overestimated by approximately 30% compared to UPLC-MS/MS reference methods (e.g., 0.84 µM by MS vs. 1.09 µM by ELISA in healthy controls) [1]. In contrast, SDMA shows better agreement between methods (3% underestimation by ELISA). This method-dependent bias necessitates careful selection of ADMA detection platforms for clinical and research applications.

Bioanalytical Method Validation Mass Spectrometry Immunoassay

In Vitro NOS Inhibition: ADMA vs. L-NMMA Cellular Potency

In a cell-permeable formulation (dihydrochloride salt), ADMA inhibits NOS with an IC50 of 2–3 µM in vitro and demonstrates dose-dependent vasoconstriction in vivo . L-NMMA exhibits comparable IC50 values (0.7–2.6 µM across isoforms) but requires 10-fold higher circulating concentrations to achieve equivalent physiological effects due to lower endogenous abundance [1]. This positions ADMA as the more physiologically relevant tool for cell-based NO signaling studies.

Cell-Based Assays Nitric Oxide Signaling Drug Discovery

Priority Research and Industrial Applications for N,N-Dimethylarginine (ADMA)


Cardiovascular Biomarker Discovery and Clinical Cohort Studies

ADMA is the methylarginine of choice for prospective studies evaluating endothelial dysfunction and cardiovascular risk. Its independent prognostic value, validated in large cohorts, and its >5-fold higher circulating concentration relative to L-NMMA make it analytically accessible and clinically meaningful [1]. Use ADMA over SDMA when the goal is to capture mechanistic NO pathway impairment rather than renal function alone.

Neuronal Nitric Oxide Synthase (nNOS) Pharmacology Research

With an IC50 of 0.67 µM for nNOS and >447-fold selectivity over iNOS, ADMA serves as a valuable endogenous tool for dissecting nNOS-specific contributions to neuronal signaling, synaptic plasticity, and neurodegeneration [2]. L-NMMA's pan-isoform inhibition (nNOS IC50 650 nM, iNOS 3.9 µM) offers less selectivity for these applications.

DDAH Pathway and Oxidative Stress Studies

ADMA is uniquely metabolized by DDAH, with ~80% of the endogenous pool undergoing enzymatic degradation. This pathway is sensitive to oxidative stress and inflammation, making ADMA a key readout for DDAH activity modulation [3]. SDMA, which is almost entirely renally cleared, cannot substitute for these studies.

Analytical Method Development and Reference Material Characterization

Due to the 30% ELISA overestimation bias observed specifically for ADMA (vs. 3% for SDMA), ADMA is an essential target compound for validating novel LC-MS/MS methods, establishing reference ranges, and assessing matrix effects in clinical chemistry [4]. Its narrow biological range (0.4–0.6 µM) demands high analytical precision.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Dimethylarginine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.